3-(2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
This compound is a complex polycyclic molecule featuring a benzo[c]chromen-6-one core fused with a tetrahydro ring system. The structure includes a 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy substituent at the 3-position, which introduces steric bulk and electronic effects due to the dimethylated tetrahydropyran moiety. The benzo[c]chromenone scaffold is known for its bioactivity in medicinal chemistry, particularly in modulating enzyme targets such as kinases and phosphodiesterases .
Properties
Molecular Formula |
C22H26O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-[2-(2,2-dimethyloxan-4-yl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H26O5/c1-22(2)12-14(9-10-26-22)19(23)13-25-15-7-8-17-16-5-3-4-6-18(16)21(24)27-20(17)11-15/h7-8,11,14H,3-6,9-10,12-13H2,1-2H3 |
InChI Key |
RVOMUWCEKOTEHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)C(=O)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps. One common approach starts with the preparation of the tetrahydropyran ring, followed by the introduction of the benzo[c]chromenone moiety. Key steps include:
Formation of the Tetrahydropyran Ring: This can be achieved through the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with appropriate reagents under controlled conditions.
Coupling with Benzo[c]chromenone: The tetrahydropyran intermediate is then coupled with a benzo[c]chromenone derivative using suitable coupling agents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Chromenone Derivatives
Functional Group Impact
- Dimethyltetrahydro-2H-pyran vs. Biphenylyl : The dimethyltetrahydro-2H-pyran group in the target compound provides conformational rigidity and may reduce oxidative metabolism compared to the planar biphenylyl group in the analog from . This could translate to longer half-life in vivo .
- Oxoethoxy Linker : The 2-oxoethoxy spacer is conserved across multiple analogs (e.g., ) and is critical for maintaining hydrogen-bonding interactions with target proteins. Substitution at this position (e.g., with benzodioxol or biphenylyl groups) alters electronic density and steric accessibility .
- Chloro and Methoxy Substituents : Compounds like those in and incorporate chloro or methoxy groups, which enhance electrophilicity and membrane permeability but may increase toxicity risks compared to the dimethyltetrahydro-2H-pyran group .
Uniqueness and Research Implications
The target compound’s combination of a benzo[c]chromenone core with a dimethyltetrahydro-2H-pyran-4-yl-2-oxoethoxy chain distinguishes it from simpler analogs. This structure likely optimizes both solubility (via the oxygen-rich pyran) and target affinity (via the chromenone’s planar aromatic system). However, empirical data on its pharmacokinetics and toxicity are needed to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
